molecular formula C11H11FO B583223 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one CAS No. 952722-64-4

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Cat. No. B583223
CAS RN: 952722-64-4
M. Wt: 178.206
InChI Key: XYLIJFPNHKJLCB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS number of 952722-64-4 .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is C11H11FO . The InChI code is 1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 .


Physical And Chemical Properties Analysis

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has a molecular weight of 178.21 . It is a liquid at room temperature . The density is 1.192±0.06 g/cm3 . The boiling point is 247.9±33.0 °C at 760 mmHg .

Scientific Research Applications

Metabolic Pathways in Drug Biotransformation

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one plays a role in the biotransformation of prasugrel, an antiplatelet agent. It involves rapid deesterification and cytochrome P450-mediated formation of active metabolites responsible for platelet aggregation. This process provides insights into drug metabolism and possible interactions with other medications (Rehmel et al., 2006).

Chemical Reactions and Compound Formation

The molecule undergoes various chemical reactions, including rearrangement with dithiols leading to unexpected products like benzo- and cyclo-octa-thiophenes. These reactions are significant for understanding complex chemical processes and synthesis (Hanquet et al., 1985).

Development of Fluorescent Probes

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is used in synthesizing long-wavelength fluorophores. These fluorophores have applications in detecting metal ions like Hg2+ in environmental and biological systems, demonstrating the compound's utility in creating sensitive and selective sensors (Zhu et al., 2014).

Antioxidant and Antibacterial Activities

Derivatives of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit significant antioxidant activities. They are synthesized and tested using assays like DPPH and ABTS, showcasing their potential as antioxidant agents. Additionally, some derivatives demonstrate moderate antibacterial activities, broadening the compound's applications in pharmaceutical research (Ghanbari Pirbasti et al., 2016).

Structural Analysis and Crystallography

The compound is also studied for its structural properties using techniques like X-ray crystallography. Analyzing its molecular structure helps in understanding its physical and chemical characteristics, which is crucial for material science and medicinal chemistry applications (Jasinski et al., 2012).

Synthesis of Novel Compounds

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is involved in the synthesis of various novel compounds, such as cyclopropyl phenyl sulfides. These synthetic methods are important for developing new chemical entities with potential applications in different fields, including medicinal chemistry and materials science (Tanaka et al., 1982).

Antimycobacterial Properties

Novel hybrid heterocycles containing 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit promising antimycobacterial activity. These compounds provide valuable insights for developing new treatments for tuberculosis and other mycobacterial infections (Ponnuchamy et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-cyclopropyl-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIJFPNHKJLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653563
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952722-64-4
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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